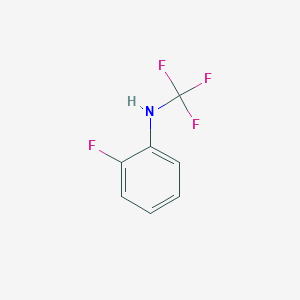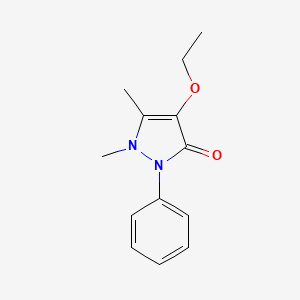
4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a phenyl group attached to a pyrazolone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent ethoxylation. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process. The general synthetic route can be summarized as follows:
- Condensation of ethyl acetoacetate with phenylhydrazine.
- Cyclization to form the pyrazolone ring.
- Ethoxylation to introduce the ethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.
化学反应分析
Types of Reactions: 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while substitution reactions can introduce alkyl or acyl groups.
科学研究应用
4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
- 4-((4-Ethoxy-benzylidene)-amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
- 4-Methylaminoantipyrine
- 4,4’-Methylenebis (1,2-dihydro-1,5-dimethyl-2-phenyl)-3H-Pyrazol-3-one
Comparison: Compared to similar compounds, 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its specific ethoxy group, which imparts distinct chemical properties and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
4-ethoxy-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-12-10(2)14(3)15(13(12)16)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI 键 |
JZMGGTSFOADCCM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
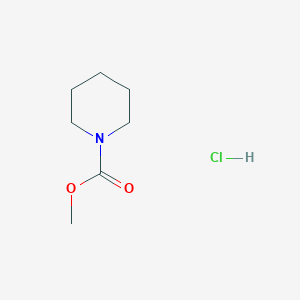
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)




![2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13947080.png)

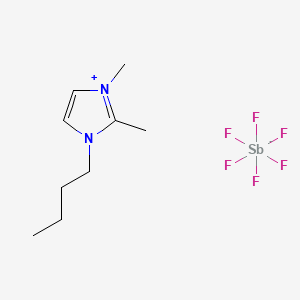
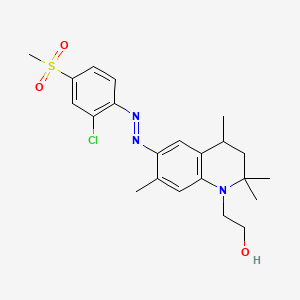
![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
